molecular formula C15H18ClN3OS B2972956 5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol CAS No. 328556-86-1

5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2972956
CAS No.: 328556-86-1
M. Wt: 323.84
InChI Key: CENBNVWUXGWPJQ-UHFFFAOYSA-N
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Description

5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 4-position with a cyclohexyl group and at the 5-position with a 4-chlorophenoxymethyl moiety.

Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]-4-cyclohexyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3OS/c16-11-6-8-13(9-7-11)20-10-14-17-18-15(21)19(14)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENBNVWUXGWPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NNC2=S)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972896
Record name 5-[(4-Chlorophenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5741-13-9
Record name 5-[(4-Chlorophenoxy)methyl]-4-cyclohexyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:

  • Preparation of 4-cyclohexyl-4H-1,2,4-triazole-3-thiol: This can be achieved through the cyclization of hydrazine with cyclohexanone and thiourea.

  • Chlorination: The resulting triazole-thiol is then chlorinated using 4-chlorophenol in the presence of a suitable catalyst, such as thionyl chloride, to introduce the chlorophenoxymethyl group.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control reaction conditions. The use of automated systems for the addition of reagents and precise temperature control can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

  • Reduction: The compound can be reduced to remove the chlorine atom from the chlorophenoxymethyl group.

  • Substitution: The chlorophenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or sodium hypochlorite.

  • Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of the disulfide.

  • Amine Derivatives: Resulting from substitution reactions.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, such as antimicrobial properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 5-(4-Chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The chlorophenoxymethyl group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of triazole-thiol derivatives are heavily influenced by substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Position 4 and 5) Key Properties/Activities Reference
Target Compound 4-cyclohexyl, 5-(4-chlorophenoxymethyl) Hypothesized enzyme inhibition (inferred)
Yucasin (5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol) 4-H, 5-(4-chlorophenyl) Inhibits YUC auxin biosynthesis in plants
4,5-Diphenyl-1,2,4-triazole-3-thiol 4-phenyl, 5-phenyl Anticoccidial activity (α-glucosidase inhibition)
5-(5-Bromofuran-2-yl)-4-methyl-triazole-3-thiol 4-methyl, 5-bromofuran Acetylcholinesterase (AChE) inhibition (IC50: 1.63–17.68 nM)
5-(6-Chloropyridin-3-yl methyl)-4-phenyl-triazole-3-thiol 4-phenyl, 5-(6-chloropyridinylmethyl) Antibacterial activity (Gram-positive/Gram-negative)
5-[(4-tert-butylphenoxy)methyl]-4-phenyl-triazole-3-thiol 4-phenyl, 5-(4-tert-butylphenoxymethyl) Antiradical activity (DPPH scavenging)

Key Observations:

  • Cyclohexyl vs. This could influence pharmacokinetics in biological systems .
  • Phenoxymethyl vs. Direct Aryl Substitution: The 4-chlorophenoxymethyl group introduces an ether linkage, which may alter electronic effects (e.g., resonance stabilization) compared to direct aryl attachment (e.g., Yucasin’s 4-chlorophenyl). This could modulate interactions with enzymes like α-glucosidase or auxin biosynthesis proteins .

Biological Activity

5-(4-chlorophenoxymethyl)-4-cyclohexyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H18ClN3OS
  • Molecular Weight : 327.84 g/mol
  • CAS Number : 328556-86-1

Antimicrobial Activity

1,2,4-triazole derivatives have been extensively studied for their antimicrobial properties. The compound has demonstrated significant activity against various bacterial strains:

  • Mechanism of Action : The triazole ring system is believed to interfere with the biosynthesis of ergosterol in fungal cells, leading to cell membrane disruption. For bacteria, similar mechanisms involving inhibition of nucleic acid synthesis have been proposed.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Candida albicans0.25 μg/mL

Anticancer Activity

Recent studies have highlighted the potential anticancer effects of this triazole compound. Research indicates that it may inhibit the proliferation of cancer cells:

  • Cell Lines Tested :
    • HCT-116 (colon carcinoma)
    • MCF-7 (breast cancer)

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (μM)
HCT-1166.2
MCF-727.3

Anti-inflammatory and Analgesic Properties

The compound has also shown promise in alleviating inflammation and pain:

  • Mechanism : It is hypothesized that the thiol group contributes to its ability to scavenge free radicals and modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:

  • Substituents Influence : The presence of the chlorophenoxy group enhances antimicrobial activity while modifications on the cyclohexyl moiety can influence cytotoxicity against cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry evaluated various triazole derivatives against resistant strains of bacteria and fungi. The results indicated that compounds with a chlorophenoxy group exhibited superior activity compared to other substituents.

Study 2: Anticancer Potential

Research conducted by Barbuceanu et al. demonstrated that mercapto-substituted triazoles had significant cytotoxic effects on breast and colon cancer cell lines. The study highlighted that the compound's structural features contributed to its efficacy.

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